ACP-319 is a chemical compound that functions as a selective inhibitor of phosphoinositide 3-kinase delta, a critical enzyme involved in various cellular processes, including cell growth, proliferation, and survival. This compound has garnered attention in the field of oncology, particularly for its potential applications in the treatment of chronic lymphocytic leukemia and other B-cell malignancies. ACP-319 is often studied in combination with other therapeutic agents to enhance treatment efficacy and overcome resistance mechanisms associated with single-agent therapies.
ACP-319 was developed as part of research efforts to target the B-cell receptor signaling pathway, which is crucial in the pathogenesis of chronic lymphocytic leukemia. The compound is categorized under small molecule inhibitors that specifically target phosphoinositide 3-kinase delta. Its development aligns with the growing trend of utilizing targeted therapies to improve patient outcomes in hematological cancers.
The synthesis of ACP-319 involves several key steps that are designed to ensure high purity and efficacy. The process typically starts with the preparation of a suitable precursor compound, which undergoes various chemical reactions, including coupling reactions and functional group modifications. Detailed synthetic routes may include:
These methods are essential for producing ACP-319 in a form suitable for biological testing and clinical applications.
The molecular structure of ACP-319 can be described by its specific arrangement of atoms, which defines its function as an inhibitor. The compound contains a core structure that allows it to interact selectively with phosphoinositide 3-kinase delta. Key structural features include:
Molecular data such as molecular weight, melting point, and solubility characteristics are crucial for understanding the behavior of ACP-319 in biological systems.
ACP-319 undergoes specific chemical reactions that facilitate its interaction with phosphoinositide 3-kinase delta. These reactions can include:
The kinetics of these reactions are essential for determining the efficacy and safety profile of ACP-319 in clinical settings.
The mechanism of action for ACP-319 primarily involves its role as an inhibitor of phosphoinositide 3-kinase delta. By blocking this enzyme's activity, ACP-319 disrupts signaling pathways that promote cell survival and proliferation in B-cell malignancies:
Data from preclinical studies indicate that combination therapies involving ACP-319 significantly enhance anti-tumor effects compared to monotherapy approaches.
The physical properties of ACP-319 include:
Chemical properties involve stability under physiological conditions, pH sensitivity, and reactivity with other compounds. These properties influence how ACP-319 is formulated into therapeutic agents.
ACP-319 has significant applications in scientific research, particularly within oncology:
ACP-319 (AMG319) is a potent and selective small-molecule inhibitor targeting the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Structurally, it belongs to the morpholino-triazine class, designed to competitively inhibit ATP binding within the catalytic site of the p110δ subunit. The compound exhibits high binding affinity for PI3Kδ, with a reported half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range (1–5 nM) in enzymatic assays using purified human PI3Kδ [1] [4] [6].
The p110δ subunit, encoded by the PIK3CD gene, features a modular architecture comprising C2, helical, and kinase domains. ACP-319 binds specifically to the kinase domain, forming hydrogen bonds with key residues (e.g., Val828 and Asp911) and hydrophobic interactions within the ATP-binding cleft. This binding stabilizes the enzyme in an inactive conformation, preventing phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). X-ray crystallography studies confirm that ACP-319’s morpholino group enhances solubility while maintaining target engagement specificity [6] [8].
Table 1: Biochemical Inhibition Profile of ACP-319 Against Class I PI3K Isoforms
PI3K Isoform | IC₅₀ (nM) | Primary Cellular Role |
---|---|---|
PI3Kδ (p110δ) | 1–5 | B-cell development, immune cell trafficking |
PI3Kα (p110α) | 250–500 | Cell growth, metabolism |
PI3Kβ (p110β) | 200–400 | Platelet aggregation |
PI3Kγ (p110γ) | 100–200 | Inflammatory responses |
Data compiled from enzymatic assays using recombinant human proteins [1] [6] [9]
ACP-319 exerts its primary therapeutic effects by disrupting BCR-mediated survival and proliferation signals in malignant B cells. In resting B cells, PI3Kδ exists in a cytosolic complex with regulatory subunits (e.g., p85). Upon BCR activation by antigen engagement, PI3Kδ is recruited to the plasma membrane, where it catalyzes PIP₃ production. PIP₃ serves as a docking site for pleckstrin homology (PH) domain-containing proteins like AKT and BTK, initiating a cascade that promotes cell survival, metabolic reprogramming, and migration [1] [4] [9].
ACP-319 blocks this pathway by inhibiting PI3Kδ-dependent PIP₃ generation. Preclinical studies in chronic lymphocytic leukemia (CLL) models demonstrate that ACP-319:
In murine TCL1-192 CLL models, combination therapy with ACP-319 and acalabrutinib significantly reduced splenic tumor burden (p<0.001 vs. monotherapy) and extended median survival by >14 days. This synergy arises from complementary inhibition of parallel nodes in the BCR pathway: ACP-319 blocks upstream PIP₃ production, while acalabrutinib inhibits downstream BTK-mediated PLCγ2 activation [1] [4].
Table 2: Effects of ACP-319 on BCR Pathway Components in Preclinical CLL Models
Molecular Target | Change After ACP-319 Treatment | Functional Consequence |
---|---|---|
PIP₃ production | ↓ 90–95% | Impaired AKT membrane recruitment |
pAKT (Ser473) | ↓ 80–85% | Reduced cell survival signals |
BCL-xL/MCL-1 expression | ↓ 70–75% | Increased apoptosis susceptibility |
NF-κB nuclear translocation | ↓ 60–70% | Attenuated pro-survival gene transcription |
Data from flow cytometry and immunoblotting of splenic CLL cells [1] [4]
ACP-319 demonstrates >20–50-fold selectivity for PI3Kδ over other class I PI3K isoforms (α, β, γ), as determined by kinase panel screening and cellular assays. In a comprehensive kinome analysis (testing >300 kinases), ACP-319 exhibited minimal off-target activity at therapeutic concentrations, with only marginal inhibition of related lipid kinases like DNA-PK and mTOR (IC₅₀ >1,000 nM) [6] [9].
The basis for this selectivity lies in structural differences within the ATP-binding pockets of PI3K isoforms:
Cellular assays confirm isoform selectivity:
Table 3: Selectivity Profile of ACP-319 in Cellular Functional Assays
Cellular Process | PI3K Isoform Involved | Inhibition by ACP-319 (500 nM) |
---|---|---|
BCR signaling in B cells | δ | >90% |
Insulin signaling in adipocytes | α | <10% |
Neutrophil chemotaxis | γ | 15–20% |
Platelet aggregation | β | 5–10% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: